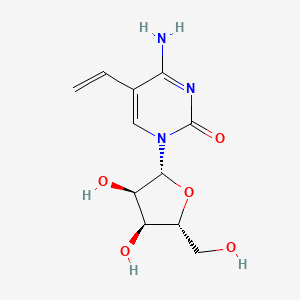
5-Vinylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Vinylcytidine is a cytidine nucleoside analog, characterized by the presence of a vinyl group attached to the cytidine molecule. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. Its unique structure allows it to interact with biological systems in ways that can inhibit certain enzymatic activities, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylcytidine typically involves the modification of cytidine. One common method includes the vinylation of cytidine using vinyl halides under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, which facilitates the coupling of the vinyl group to the cytidine molecule. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-Vinylcytidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce ethyl derivatives.
Aplicaciones Científicas De Investigación
5-Vinylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: It serves as an inhibitor of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation. This makes it useful in studying gene expression and epigenetic modifications.
Medicine: Due to its ability to inhibit DNA methyltransferases, this compound has potential anti-cancer properties. It is being investigated for its role in cancer therapy, particularly in targeting cancer cells with abnormal DNA methylation patterns.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The primary mechanism by which 5-Vinylcytidine exerts its effects is through the inhibition of DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, a process that can regulate gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, which can be beneficial in treating diseases like cancer where abnormal methylation is a factor. The compound interacts with the active site of the enzyme, preventing it from binding to DNA and carrying out its methylation function.
Comparación Con Compuestos Similares
5-Vinylcytidine can be compared to other cytidine analogs such as:
Zebularine: Another cytidine analog that inhibits DNA methyltransferases and has potential anti-cancer properties.
Decitabine: A well-known DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Similar to decitabine, it is used in the treatment of myelodysplastic syndromes and works by incorporating into DNA and RNA, leading to the inhibition of DNA methyltransferases.
Uniqueness: What sets this compound apart is its vinyl group, which provides unique reactivity and potential for modification. This structural feature allows for a broader range of chemical reactions and applications compared to other cytidine analogs.
Propiedades
Fórmula molecular |
C11H15N3O5 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one |
InChI |
InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |
Clave InChI |
YTTDEFJIZQEXBA-FDDDBJFASA-N |
SMILES isomérico |
C=CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



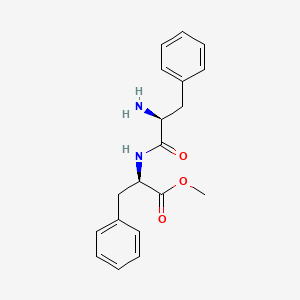
![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B12852315.png)
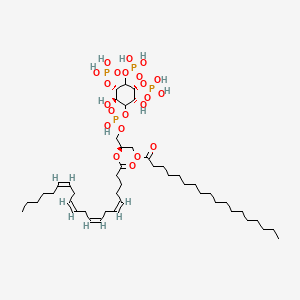
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
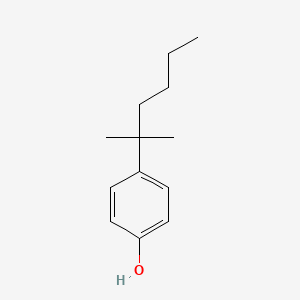
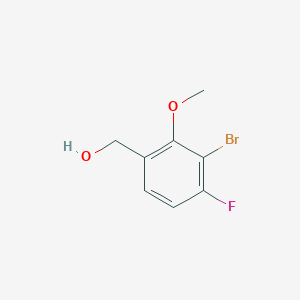
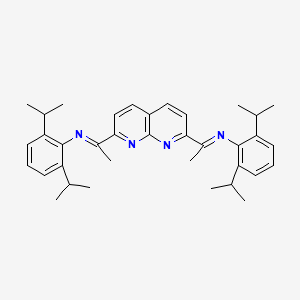
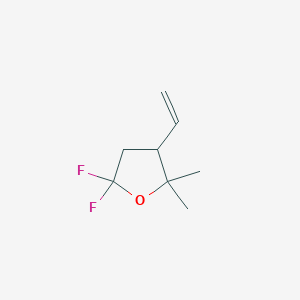
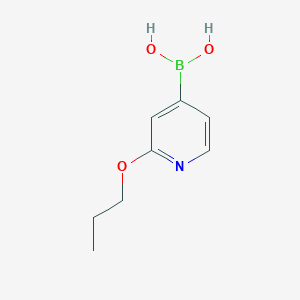
![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)
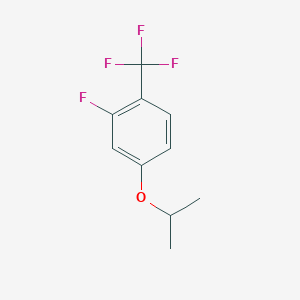
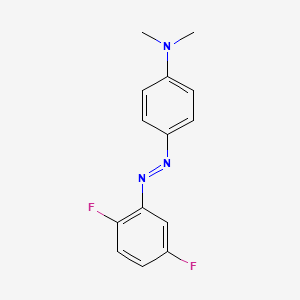
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
